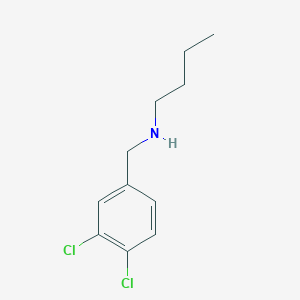

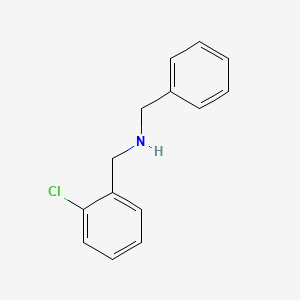

Benzyl-(2-chloro-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

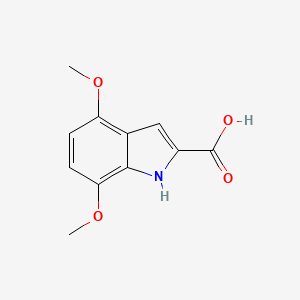

Benzyl-(2-chloro-benzyl)-amine, also known as BCBA, is an organic compound with a wide range of uses in the scientific community. It is a versatile compound that can be used as a reagent, a catalyst, and an intermediate in various synthetic reactions. BCBA has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis of Chromanol 293B and Cromakalim :

- The stereoselective amination of 1,2-anti-dialkoxychromane using chlorosulfonyl isocyanate is a key step in synthesizing chromanol 293B and cromakalim. This method is crucial for pharmaceuticals and agrochemicals (Ma et al., 2020).

Intermolecular Amidation with Sulfonamides :

- An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides can produce valuable nitrogen-containing compounds, including amines, beta-chloro amine, and alpha-, beta-amino ester. This process is environmentally friendly and significant for producing various nitrogen compounds (Fan et al., 2009).

Crystal and Molecular Structures Analysis :

- The crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have been determined. These structures feature multiple molecules and layers stabilized by hydrogen-bonding interactions, confirming computationally predicted restricted rotation (Odell et al., 2007).

Synthesis of 2-Benzazepine Derivatives :

- A one-pot eco-friendly protocol has been developed for synthesizing 2-benzazepine derivatives in water, highlighting an efficient and sustainable approach in chemical synthesis (Prasad et al., 2010).

Benzylamines Synthesis via Iron-Catalysis :

- The synthesis of benzylamines, crucial in many pharmaceutically active compounds, has been achieved through a novel methodology using iron catalysis. This development opens up sustainable pathways for synthesizing various benzylamines (Yan et al., 2016).

Palladium-Catalyzed Carbonylative Transformation :

- A new procedure using palladium as the catalyst for the direct carbonylative transformation of benzyl amines into valuable compounds, such as methyl 2-arylacetates, has been developed. This process is additive-free and has implications in pharmaceutical production (Li et al., 2018).

Azaborine Building Block Synthesis :

- The synthesis and functionalization of azaborines, using 2-chloromethyl-2,1-borazaronaphthalene as a common precursor, demonstrate an effective method for developing benzyl amine analogs. This approach is vital for creating diverse chemical entities (Molander et al., 2014).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a process of nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) substitutes a halogen at the benzylic position . The exact changes resulting from this interaction depend on the specific targets and the nature of the nucleophile.

Biochemical Pathways

The biochemical pathways affected by Benzyl-(2-chloro-benzyl)-amine are not well-documented. Given its potential mode of action, it may affect pathways involving the targets it interacts with. The downstream effects of these interactions would depend on the specific pathways and targets involved .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

These effects would depend on the compound’s targets and the changes resulting from its interaction with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZBYLIRBRIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)